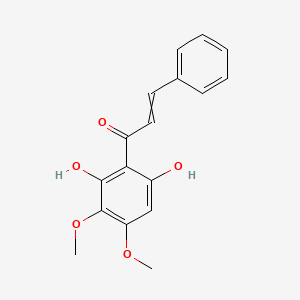
2-Propen-1-one, 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-, (E)-; (2E)-1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
(E)-1-(2,6-ジヒドロキシ-3,4-ジメトキシフェニル)-3-フェニル-2-プロペン-1-オンの合成は、通常、適切なアルデヒドとケトンを塩基性または酸性条件下で縮合させることを含みます。一般的な方法の1つは、クライス-シュミット縮合であり、ベンザルデヒドと2,6-ジヒドロキシ-3,4-ジメトキシアセトフェノンを水酸化ナトリウムなどの塩基の存在下で反応させるものです。反応は室温またはわずかに高温で行われ、目的の生成物が得られます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。反応条件は、高収率と純度が得られるように最適化されます。連続フロー反応器や再結晶やクロマトグラフィーなどの高度な精製技術の使用は、工業的な設定で目的の製品品質を実現するために一般的です。
化学反応の分析
反応の種類
(E)-1-(2,6-ジヒドロキシ-3,4-ジメトキシフェニル)-3-フェニル-2-プロペン-1-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、キノンまたはその他の酸化された誘導体に酸化される可能性があります。
還元: 還元反応は、この化合物をアルコールまたはその他の還元された形態に変換することができます。
置換: フェニル基とジヒドロキシ-ジメトキシフェニル基は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
置換: ハロゲン(Cl2、Br2)や求核剤(NH3、OH-)などの試薬が適切な条件下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、還元はアルコールを生成する可能性があります。置換反応は、フェニル環にさまざまな官能基を導入する可能性があります。
科学研究における用途
(E)-1-(2,6-ジヒドロキシ-3,4-ジメトキシフェニル)-3-フェニル-2-プロペン-1-オンは、いくつかの科学研究における用途があります。
化学: より複雑な有機分子の合成のための出発物質として使用されます。
生物学: この化合物は、抗酸化作用や抗菌作用などの潜在的な生物活性について研究されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療用途を調査するための研究が進行中です。
工業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
2-Propen-1-one, 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-, (E)- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
作用機序
(E)-1-(2,6-ジヒドロキシ-3,4-ジメトキシフェニル)-3-フェニル-2-プロペン-1-オンの作用機序は、さまざまな分子標的や経路との相互作用を含みます。この化合物のジヒドロキシ基とジメトキシ基は、生体分子との水素結合やその他の相互作用に関与する可能性があります。これらの相互作用は、酵素、受容体、およびその他のタンパク質の活性を調節し、観察される生物学的効果につながります。
類似の化合物との比較
類似の化合物
カルコン: フェニル環に異なる置換基を持つ、同様のプロペノン構造を持つ化合物。
フラボノイド: 類似の構造的特徴と生物活性を持つ、天然に存在する化合物。
クルクミノイド: ターメリック由来の、類似の化学的性質と潜在的な健康上の利点を持つ化合物。
独自性
(E)-1-(2,6-ジヒドロキシ-3,4-ジメトキシフェニル)-3-フェニル-2-プロペン-1-オンは、その官能基の特定の組み合わせにより、独特の化学反応性と生物活性を示すため、独特です。そのジヒドロキシ基とジメトキシ基は、化学修飾と生物学的標的との相互作用のためのユニークな機会を提供し、研究と工業的用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Chalcones: Compounds with a similar propenone structure but different substituents on the phenyl rings.
Flavonoids: Naturally occurring compounds with similar structural features and biological activities.
Curcuminoids: Compounds derived from turmeric with similar chemical properties and potential health benefits.
Uniqueness
2-Propen-1-one, 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenyl-, (E)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydroxy and dimethoxy substituents provide unique opportunities for chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDNSLPRNTZIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-Chloro-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzenesulfonyl]-n,n-dimethylbenzamide](/img/structure/B12434067.png)

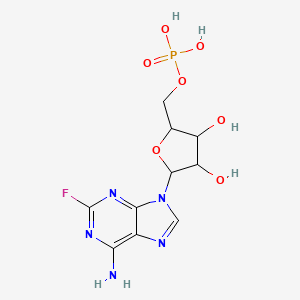
![(3Z)-5-[(2,6-dichlorophenyl)methanesulfonyl]-3-({3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl}methylidene)-1H-indol-2-one](/img/structure/B12434082.png)
![3-[[(1R)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B12434089.png)
![5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12434093.png)
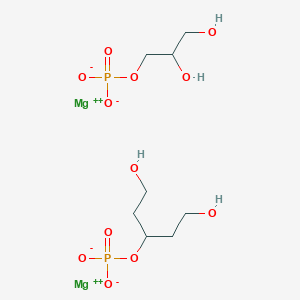

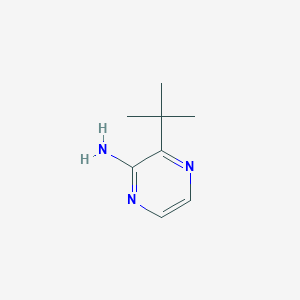
![2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12434128.png)
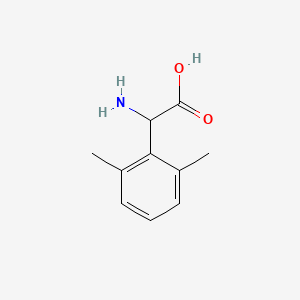
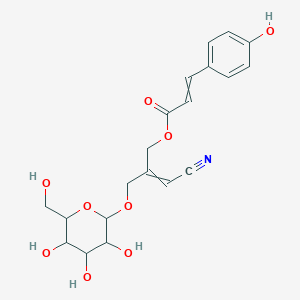
![3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate](/img/structure/B12434165.png)
![[(10-Chloroanthracen-9-yl)methyl]hydrazine](/img/structure/B12434166.png)
